2-Ethoxy-2-methylpropanal

Description

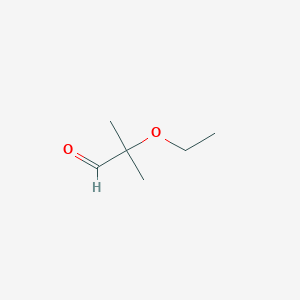

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(2,3)5-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIYJPQUMUPZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130797-57-8 | |

| Record name | 2-ethoxy-2-methylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Profiles of 2 Ethoxy 2 Methylpropanal

Fundamental Reaction Pathways of 2-Ethoxy-2-methylpropanal

The carbonyl group (C=O) in this compound is a key reactive site, characterized by a polarized double bond where the oxygen atom has a partial negative charge and the carbon atom has a partial positive charge. This electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org The reaction is termed nucleophilic addition, and it is a fundamental process for aldehydes. masterorganicchemistry.comlibretexts.org

The general mechanism involves the nucleophile attacking the electrophilic carbonyl carbon, which leads to the breaking of the C-O pi bond. This process results in the formation of a tetrahedral alkoxide intermediate as the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.comlibretexts.org In a subsequent step, this intermediate is typically protonated by an acid source, such as water or an added acid, to yield an alcohol product. libretexts.org

The reactivity of aldehydes in nucleophilic addition reactions is generally greater than that of ketones. This is attributed to both steric and electronic factors. In this compound, the presence of a hydrogen atom attached to the carbonyl carbon, as opposed to a second alkyl group, results in less steric hindrance for the approaching nucleophile. libretexts.org Electronically, the single alkyl group is less effective at stabilizing the partial positive charge on the carbonyl carbon compared to two alkyl groups in a ketone, thus making the aldehyde more electrophilic. libretexts.org

The reversibility of the nucleophilic addition depends on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, lead to irreversible additions. masterorganicchemistry.comyoutube.com In contrast, weaker nucleophiles like water, alcohols, or cyanide ions can participate in reversible addition reactions. masterorganicchemistry.comchemguide.co.uk For example, the reaction with hydrogen cyanide (HCN), typically performed using a mixture of NaCN or KCN with a weak acid, results in the formation of a cyanohydrin (a hydroxynitrile). chemguide.co.uk

Table 1: Comparison of Factors Influencing Nucleophilic Addition at the Carbonyl Center

| Factor | Aldehydes (e.g., this compound) | Ketones | General Outcome for this compound |

|---|---|---|---|

| Steric Hindrance | Lower (one R group, one H) libretexts.org | Higher (two R groups) libretexts.org | More reactive towards nucleophiles. |

| Electronic Effects | Less stabilization of δ+ on carbonyl carbon libretexts.org | More stabilization of δ+ on carbonyl carbon libretexts.org | Higher electrophilicity of the carbonyl carbon. |

| Reversibility | Dependent on nucleophile basicity masterorganicchemistry.com | Dependent on nucleophile basicity masterorganicchemistry.com | Irreversible with strong nucleophiles (e.g., Grignards); Reversible with weaker nucleophiles (e.g., alcohols, water). masterorganicchemistry.com |

The hydrogen atom attached to the carbon adjacent to the carbonyl group, known as the alpha-carbon, exhibits notable acidity. In this compound, this alpha-proton can be abstracted by a strong base to form a conjugate base known as an enolate ion. libretexts.orgmasterorganicchemistry.com The pKa of alpha-hydrogens in aldehydes is typically in the range of 16-18, making them significantly more acidic than hydrogens in alkanes (pKa ≈ 50). libretexts.org

This enhanced acidity is due to the stability of the resulting enolate, which is stabilized by resonance. The negative charge is delocalized between the alpha-carbon and the oxygen atom of the former carbonyl group. libretexts.orgmasterorganicchemistry.com The resonance structure that places the negative charge on the more electronegative oxygen atom is the major contributor to the hybrid, indicating significant stabilization. libretexts.org

The formation of the enolate is a crucial step in many important reactions of carbonyl compounds. Because the negative charge is distributed over both the alpha-carbon and the oxygen, enolates are ambident nucleophiles, meaning they can react with electrophiles at either site. libretexts.org

C-Alkylation: If the enolate reacts with an electrophile like an alkyl halide at the alpha-carbon, a new carbon-carbon bond is formed. This is a common method for alkylating aldehydes and ketones. libretexts.orgmasterorganicchemistry.com

O-Alkylation: Reaction at the oxygen atom results in the formation of an enol ether. libretexts.org

The choice of base is critical for enolate formation. While strong bases like sodium hydroxide (B78521) can generate a small equilibrium concentration of the enolate, very strong bases such as lithium diisopropylamide (LDA) are required to convert the carbonyl compound completely into its enolate form. libretexts.orgmnstate.edumnstate.edu This is often necessary for reactions like alkylation to proceed efficiently without competing side reactions. libretexts.org For this compound, treatment with LDA would quantitatively generate the corresponding lithium enolate, which could then be used in subsequent reactions with various electrophiles.

The ethoxy group in this compound is generally unreactive, a characteristic feature of ethers that makes them useful as solvents. masterorganicchemistry.comlibretexts.org However, the carbon-oxygen bond of the ether can be cleaved under forcing conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comlibretexts.orgyoutube.com

Acid-catalyzed ether cleavage proceeds via a nucleophilic substitution mechanism, which can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. libretexts.orgwikipedia.org

Protonation: The first step in the mechanism is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comfiveable.me

Nucleophilic Attack: The halide anion (I⁻ or Br⁻), which is a good nucleophile, then attacks one of the adjacent carbon atoms. masterorganicchemistry.com

The specific pathway (Sₙ1 or Sₙ2) is determined by the stability of the potential carbocation intermediate that could be formed. wikipedia.orgfiveable.me

Sₙ2 Mechanism: If the groups attached to the ether are primary or secondary, the reaction proceeds via an Sₙ2 pathway. The halide ion attacks the less sterically hindered carbon, leading to displacement of the alcohol. masterorganicchemistry.comlibretexts.org

Sₙ1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary, allylic, or benzylic), the cleavage follows an Sₙ1 mechanism. wikipedia.orgfiveable.me After protonation, the alcohol leaving group departs to form the stable carbocation, which is then rapidly attacked by the halide nucleophile. wikipedia.org

In the case of this compound, the ether linkage is between a tertiary carbon and the primary carbon of the ethyl group. Cleavage would likely proceed via an Sₙ1 mechanism due to the stability of the tertiary carbocation that would form upon departure of ethanol (B145695) (after initial protonation). The halide would then attack this tertiary carbocation.

Ethers can also be cleaved by very strong bases, such as organolithium compounds, although this is less common than acid-catalyzed cleavage. wikipedia.org

Oxidative Transformations of this compound

In atmospheric chemistry, the oxidation of volatile organic compounds (VOCs) is often initiated by radicals, most notably the hydroxyl radical (OH). copernicus.orgcopernicus.orgresearchgate.net The reaction of this compound with OH radicals would likely proceed via hydrogen abstraction to form a carbon-centered radical. The potential sites for H-atom abstraction include the aldehydic hydrogen, the hydrogens on the ethoxy group, and the hydrogens on the methyl groups. Abstraction of the aldehydic hydrogen is typically a favorable pathway for aldehydes, leading to the formation of an acyl radical.

Once the initial carbon-centered radical (R•) is formed, it reacts rapidly with molecular oxygen (O₂), which is abundant in the atmosphere, to form an organic peroxy radical (RO₂•). mit.edu

The general scheme for radical-initiated oxidation is as follows:

Initiation: R-H + •OH → R• + H₂O

Propagation: R• + O₂ → RO₂•

These peroxy radicals are key intermediates that drive the subsequent oxidation chemistry in the atmosphere. mit.edunih.gov

Organic peroxy radicals (RO₂•) are central to atmospheric oxidation cycles. mit.edunih.gov The fate of the peroxy radical derived from this compound depends on the concentration of other atmospheric species, particularly nitrogen oxides (NOₓ) and the hydroperoxy radical (HO₂). mit.edunih.govnih.gov

In environments with high NOₓ concentrations (polluted areas), the peroxy radical will primarily react with nitric oxide (NO):

RO₂• + NO → RO• + NO₂ nih.govnih.gov

This reaction generates an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical is a highly reactive species that can undergo further reactions, such as unimolecular decomposition (bond scission) or isomerization (intramolecular H-atom shift). nih.gov The NO₂ produced can be photolyzed to generate ozone (O₃), contributing to photochemical smog. nih.gov

In low-NOₓ environments (unpolluted or remote areas), the peroxy radical is more likely to react with the hydroperoxy radical (HO₂) or another peroxy radical (RO₂•): nih.govnih.gov

RO₂• + HO₂ → ROOH + O₂ (Forms a hydroperoxide) mit.edu

RO₂• + R'O₂• → RO• + R'O• + O₂ (Forms alkoxy radicals) or other stable products. nih.gov

The formation of hydroperoxides (ROOH) acts as a temporary sink for radicals. However, these hydroperoxides can later be photolyzed or react with OH radicals to regenerate radicals, continuing the oxidation chain. mit.edu The self-reaction of peroxy radicals can also lead to the formation of stable tetroxide intermediates (RO₄R), which then decompose. nih.gov

The specific decomposition pathways of the alkoxy radical derived from this compound would determine the final stable oxidation products. These complex reaction sequences contribute to the formation of secondary organic aerosols (SOA) and other atmospheric pollutants. nih.gov

Table 2: Key Reactions of Peroxy Radicals in the Atmosphere

| Reactant | Reaction Products | Environmental Condition | Significance |

|---|---|---|---|

| NO | RO• + NO₂ | High NOₓ (Polluted) | Propagates radical chain, forms O₃. nih.govnih.gov |

| HO₂ | ROOH + O₂ | Low NOₓ (Unpolluted) | Terminates radical chain (temporarily), forms hydroperoxides. mit.edunih.gov |

| RO₂• | RO•, Alcohols, Carbonyls | Low NOₓ (Unpolluted) | Can be a terminating or propagating step. nih.gov |

| Isomerization | Hydroperoxy Alkyl Radical (QOOH) | Varies | Leads to highly oxidized molecules (HOMs). mit.edu |

Acid- and Base-Catalyzed Reactions and Their Mechanisms

The reactivity of this compound is significantly influenced by the presence of both the aldehyde and the ether functional groups. The aldehyde group is susceptible to nucleophilic attack, a reactivity that can be enhanced by acid or base catalysis.

Hemiacetal/Acetal (B89532) Formation Mechanisms for Branched Aldehydes

Aldehydes, including branched structures like this compound, react with alcohols to form hemiacetals and subsequently acetals in a reversible process. youtube.com The mechanism is dependent on whether the reaction is catalyzed by an acid or a base.

Acid-Catalyzed Mechanism:

Under acidic conditions, the reaction proceeds through the formation of a hemiacetal, which can then react further to form a stable acetal. youtube.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com

Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes a proton from the attacking alcohol's oxygen, yielding a neutral hemiacetal. masterorganicchemistry.com

Protonation of the Hydroxyl Group: To form the acetal, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. chemistrysteps.com

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. libretexts.org

Final Deprotonation: A final deprotonation step yields the neutral acetal and regenerates the acid catalyst. youtube.com

Base-Catalyzed Mechanism:

In the presence of a base, the reaction typically stops at the hemiacetal stage. youtube.com

Formation of Alkoxide: The base (e.g., RO⁻) deprotonates the alcohol, generating a more potent nucleophile, the alkoxide ion. youtube.com

Nucleophilic Attack: The alkoxide ion attacks the electrophilic carbonyl carbon of the aldehyde, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. youtube.com

Protonation: The negatively charged oxygen of the intermediate is protonated by the conjugate acid of the base (e.g., ROH), yielding the hemiacetal and regenerating the basic catalyst. libretexts.org

Under basic conditions, the hydroxyl group of the hemiacetal cannot be easily displaced as a hydroxide ion (a poor leaving group), thus preventing the formation of the acetal. youtube.com

| Catalyst Type | Initial Step | Key Intermediate | Final Product |

|---|---|---|---|

| Acid (H⁺) | Protonation of carbonyl oxygen | Oxonium ion | Acetal |

| Base (RO⁻) | Deprotonation of alcohol to form alkoxide | Tetrahedral alkoxide | Hemiacetal |

General Acid/Base Catalysis in Reactions of Ethoxy-Aldehydes

General acid and base catalysis involves proton transfer from an acid or to a base other than the solvent during the rate-determining step of a reaction. youtube.com This mechanism is crucial for many reactions of aldehydes, including those containing an ethoxy group.

General Acid Catalysis: A general acid (HA) can donate a proton to the carbonyl oxygen of an ethoxy-aldehyde. reed.edu This partial proton transfer in the transition state makes the carbonyl carbon more electrophilic and stabilizes the developing negative charge on the oxygen as the nucleophile attacks. libretexts.orglibretexts.org The key difference from specific acid catalysis is that the proton transfer occurs concurrently with the main reaction event, avoiding the formation of a fully protonated, high-energy intermediate. youtube.com

General Base Catalysis: A general base (B) can facilitate a reaction by accepting a proton from the nucleophile as it attacks the carbonyl carbon. youtube.com This partial deprotonation in the transition state increases the nucleophilicity of the attacking species and stabilizes the developing positive charge. libretexts.org For instance, in hemiacetal formation, a general base can deprotonate the attacking alcohol, enhancing its nucleophilic character without fully forming a highly reactive alkoxide. youtube.com

In both cases, the catalyst is regenerated at the end of the reaction. youtube.com This type of catalysis is significant in biological systems where enzymes often employ acidic and basic amino acid residues to facilitate reactions under neutral pH conditions. libretexts.org

Specific Mechanistic Considerations for Related Compounds

Understanding the reaction mechanisms of structurally related compounds can provide insights into the reactivity of this compound.

Epoxide Ring-Opening Mechanism in 2,2-Dimethyloxirane (B32121) with Ethanol

The ring-opening of epoxides is driven by the relief of ring strain. chemistrysteps.com The mechanism for 2,2-dimethyloxirane (an epoxide with a quaternary carbon similar to the alpha-carbon in this compound) with ethanol depends on the catalytic conditions.

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The nucleophile (ethanol) then attacks the epoxide carbon. For an asymmetric epoxide like 2,2-dimethyloxirane, the attack occurs at the more substituted carbon. pearson.com This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted position. The reaction proceeds with an Sₙ1-like character. pearson.com

Protonation: The epoxide oxygen is protonated by an acid.

Nucleophilic Attack: Ethanol attacks the tertiary carbon of the protonated epoxide.

Deprotonation: A base removes the proton from the attacking ethanol to yield the final product, 2-ethoxy-2-methyl-1-propanol.

Base-Catalyzed Ring-Opening: Under basic conditions (using an ethoxide nucleophile, CH₃CH₂O⁻), the reaction follows a classic Sₙ2 mechanism. chemistrysteps.comlibretexts.org The strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs at the less substituted carbon. pearson.comkhanacademy.org

Nucleophilic Attack: The ethoxide ion attacks the less sterically hindered primary carbon.

Ring-Opening: The C-O bond of the epoxide breaks, with the electrons moving to the oxygen atom to form an alkoxide.

Protonation: A proton source (like the ethanol solvent) protonates the alkoxide to give the final product, 1-ethoxy-2-methyl-2-propanol.

| Condition | Mechanism Type | Site of Nucleophilic Attack | Product |

|---|---|---|---|

| Acid-Catalyzed (H⁺/Ethanol) | Sₙ1-like | More substituted carbon (tertiary) | 2-ethoxy-2-methyl-1-propanol |

| Base-Catalyzed (Ethoxide) | Sₙ2 | Less substituted carbon (primary) | 1-ethoxy-2-methyl-2-propanol |

Reduction Mechanisms of Aldehydes and Ketones (e.g., with Hydrides)

Aldehydes are readily reduced to primary alcohols using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). openochem.orgpharmaguideline.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. lumenlearning.com

Mechanism with Sodium Borohydride (NaBH₄): Sodium borohydride is a mild reducing agent that is typically used in protic solvents like methanol (B129727) or ethanol. organicchemistrytutor.com

Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the electrophilic carbonyl carbon of the aldehyde. organicchemistrytutor.com

Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. openochem.org

Protonation: The alkoxide intermediate is then protonated by the solvent (e.g., methanol) to yield the primary alcohol. lumenlearning.comorganicchemistrytutor.com

Mechanism with Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger and more reactive reducing agent than NaBH₄. pharmaguideline.com The reaction must be carried out in an anhydrous aprotic solvent (like diethyl ether) and is followed by a separate aqueous or acidic workup step. pharmaguideline.comorganicchemistrytutor.com

Nucleophilic Attack: The aluminohydride ion (AlH₄⁻) delivers a hydride to the carbonyl carbon, forming a tetrahedral aluminum alkoxide complex. organicchemistrytutor.com

Acidic Workup: After the initial reduction is complete, water or acid is added in a separate step to protonate the alkoxide intermediate, releasing the primary alcohol product. lumenlearning.comorganicchemistrytutor.com

For this compound, reduction with either reagent would yield 2-ethoxy-2-methyl-1-propanol.

Computational and Theoretical Investigations of 2 Ethoxy 2 Methylpropanal

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and, consequently, the reactivity of a molecule like 2-Ethoxy-2-methylpropanal. These methods, grounded in quantum mechanics, can predict a variety of molecular properties, including optimized geometry, electronic energy, dipole moment, and vibrational frequencies.

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly well-suited for studying the reactivity of organic molecules. A typical DFT study on this compound would involve the use of a functional, such as B3LYP, in conjunction with a basis set to model the molecule's electronic density.

Such a study could be employed to calculate various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Hypothetical Value (a.u.) | Significance |

| HOMO Energy | -0.25 | Electron-donating ability |

| LUMO Energy | +0.05 | Electron-accepting ability |

| HOMO-LUMO Gap | 0.30 | Chemical reactivity and stability |

| Ionization Potential | 0.25 | Energy required to remove an electron |

| Electron Affinity | -0.05 | Energy released upon gaining an electron |

Note: The values in this table are hypothetical and for illustrative purposes only, as no specific DFT studies on this compound were found.

Ab Initio Methods in Elucidating Reaction Pathways

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. wayne.edu These methods, while often more computationally expensive than DFT, can provide highly accurate results for reaction pathways and transition states.

For this compound, ab initio calculations could be used to map out the potential energy surface for various reactions, such as its oxidation or reduction. By identifying the transition state structures and calculating their energies, one could determine the activation energy and predict the feasibility of a particular reaction pathway.

Molecular Dynamics and Reaction Kinetics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal information about the conformational dynamics and transport properties of molecules like this compound.

Transition State Theory Applications in Understanding Reaction Rates

Transition State Theory (TST) is a theoretical framework for calculating the rates of chemical reactions. wikipedia.orgyoutube.comsketchy.com It is based on the assumption of a quasi-equilibrium between the reactants and the activated complex at the transition state. The rate constant, according to TST, is related to the free energy of activation.

To apply TST to a reaction involving this compound, one would first need to locate the transition state structure on the potential energy surface using quantum chemical methods. The vibrational frequencies of the reactants and the transition state would then be used to calculate the partition functions and, subsequently, the rate constant.

Conformational Analysis of this compound

Due to the presence of rotatable single bonds, this compound can exist in various conformations. A thorough conformational analysis would be necessary to identify the most stable conformers and to understand how conformational changes might influence the molecule's reactivity. This analysis could be performed using a combination of quantum chemical calculations and molecular mechanics methods.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (° O-C-C-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.0 |

| Gauche | 60 | 1.2 |

| Eclipsed | 0 | 5.0 |

Note: This table presents hypothetical data for illustrative purposes.

Solvent Effects on Reactivity through Computational Modeling

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. nih.govucsb.eduspringernature.com Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. ucsb.eduresearchgate.net

For this compound, computational modeling of solvent effects could be used to predict how its reactivity might change in different environments, such as in a polar versus a nonpolar solvent. This would be crucial for understanding and optimizing reaction conditions in a laboratory setting.

Prediction of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For this compound, while specific computational studies detailing its complete spectroscopic profile are not extensively available in the reviewed literature, the methodologies for such predictions are well-established within computational chemistry. These methods are routinely applied to other organic molecules to predict properties such as vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) shielding tensors.

Density Functional Theory (DFT) is a primary computational method employed for the prediction of spectroscopic properties. By calculating the second derivatives of the energy with respect to the displacement of atoms (the Hessian matrix), the vibrational frequencies of a molecule can be determined. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, which are observed in infrared (IR) and Raman spectroscopy. For instance, calculations on various organic compounds, including derivatives of 2-nitroimidazole, have successfully predicted characteristic spectral bands, such as C-N and N-O stretching and C-H bending modes. These theoretical spectra, when properly scaled to account for anharmonicity and basis set limitations, typically show good agreement with experimental data.

Similarly, time-dependent DFT (TD-DFT) can be utilized to investigate the electronic excited states of this compound, providing information about its ultraviolet-visible (UV-Vis) absorption spectrum. Furthermore, computational methods are instrumental in predicting NMR chemical shifts and spin-spin coupling constants, which are crucial for the structural elucidation of the compound. These predictions are achieved by calculating the magnetic shielding of each nucleus in the molecule.

The general accuracy of these theoretical predictions is highly dependent on the chosen level of theory and basis set. For example, hybrid functionals like B3LYP and M06-2X, combined with Pople-style (e.g., 6-311++G(d,p)) or Dunning's correlation-consistent (e.g., aug-cc-pVTZ) basis sets, are commonly used to achieve a balance between computational cost and accuracy for molecules of this size.

Table 1: Commonly Used Theoretical Methods for Spectroscopic Property Prediction

| Spectroscopic Property | Common Computational Method | Typical Level of Theory/Basis Set | Information Obtained |

| Vibrational Frequencies (IR/Raman) | Density Functional Theory (DFT) | B3LYP/6-31G(d), M06-2X/aug-cc-pVTZ | Wavenumbers and intensities of vibrational modes |

| Electronic Transitions (UV-Vis) | Time-Dependent DFT (TD-DFT) | B3LYP/6-311+G(d,p) | Absorption wavelengths and oscillator strengths |

| NMR Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) | B3LYP/6-311+G(2d,p) | Isotropic shielding tensors and chemical shifts |

Development of Computational Models for Atmospheric Chemistry of Oxygenates

Computational models are essential for understanding the atmospheric fate of volatile organic compounds (VOCs) like this compound. This oxygenated compound is known to be a product of the atmospheric oxidation of other emitted species. Specifically, it has been identified as a product in the atmospheric oxidation of ethyl tert-butyl ether (ETBE), a gasoline additive. Studies have indicated that the atmospheric oxidation of ETBE can lead to the formation of this compound in about 20% of the reaction pathways researchgate.net.

Once formed, this compound is subject to further degradation in the atmosphere, primarily initiated by reaction with the hydroxyl (OH) radical. Computational studies on the atmospheric chemistry of ethers and related oxygenates help to elucidate the reaction mechanisms and kinetics that are crucial for accurate atmospheric modeling. While detailed computational models focusing exclusively on this compound are sparse, its subsequent atmospheric chemistry has been estimated based on the established reactivity of similar aldehydes and ethers.

C₂H₅OC(CH₃)₂CHO + OH + 3NO → CO₂ + H₂CO + C₂H₅OC(O)CH₃ + HO₂ + 3NO₂ researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

This reaction indicates that the atmospheric degradation of this compound can contribute to the formation of carbon dioxide, formaldehyde (B43269), ethyl acetate (B1210297), the hydroperoxyl radical (HO₂), and nitrogen dioxide (NO₂). These products play significant roles in atmospheric chemistry, including the formation of ozone and secondary organic aerosols.

The development of comprehensive atmospheric chemical mechanisms relies on accurate kinetic data for these elementary reactions. Quantum chemical calculations, such as those based on DFT and coupled-cluster methods, are employed to calculate the reaction enthalpies and activation energies for the reactions of oxygenates with OH radicals. These theoretical calculations provide crucial input for larger-scale atmospheric models that predict air quality and the atmospheric lifetime of pollutants.

Table 2: Key Atmospheric Reactions and Products of this compound

| Reactants | Key Products | Significance in Atmospheric Chemistry |

| This compound + OH radical | Carbon Dioxide (CO₂), Formaldehyde (H₂CO), Ethyl Acetate (C₂H₅OC(O)CH₃), HO₂, NO₂ | Contribution to secondary pollutants, ozone formation, and removal of the primary compound from the atmosphere. |

| Ethyl tert-butyl ether (ETBE) + OH radical | This compound (among other products) | Acts as an atmospheric source of this compound. researchgate.net |

Advanced Analytical and Spectroscopic Research Methodologies for 2 Ethoxy 2 Methylpropanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Ethoxy-2-methylpropanal. Through the analysis of the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and stereochemical arrangement can be established.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide foundational information regarding the chemical environment of each unique proton and carbon atom within the this compound molecule. The expected chemical shifts in the ¹H NMR spectrum would feature distinct signals for the aldehydic proton, the methylene (B1212753) and methyl protons of the ethoxy group, and the methyl protons at the quaternary carbon. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon, the quaternary carbon, and the carbons of the ethoxy and methyl groups. libretexts.orgdocbrown.infodocbrown.info

To assemble the complete molecular puzzle, advanced two-dimensional (2D) NMR experiments are indispensable. These techniques reveal correlations between different nuclei, providing irrefutable evidence of the bonding framework.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings within the molecule. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity through-bond.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu For instance, the aldehydic proton signal would correlate with the carbonyl carbon signal, and the protons of the ethoxy and methyl groups would show cross-peaks with their respective directly bonded carbon atoms.

The following table summarizes the expected NMR data for this compound.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Aldehyde (CHO) | ~9.5 (s) | ~200-205 | C(CH₃)₂, C(quaternary) |

| Methylene (OCH₂) | ~3.5 (q) | ~65-70 | C(CH₃ of ethoxy), C(quaternary) |

| Methyl (CH₃ of ethoxy) | ~1.2 (t) | ~15-20 | OCH₂ |

| Methyl (C(CH₃)₂) | ~1.1 (s) | ~20-25 | C(quaternary), CHO, OCH₂ |

| Quaternary (C(CH₃)₂) | - | ~75-80 | - |

Note: The chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

The single bonds within the this compound molecule allow for rotational freedom, potentially leading to different conformational isomers. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at variable temperatures, can provide insights into these conformational equilibria. By analyzing changes in the line shapes of NMR signals as a function of temperature, it is possible to determine the energy barriers to rotation around specific bonds, such as the C-O bond of the ethoxy group. This allows for a more complete understanding of the molecule's three-dimensional structure and flexibility in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Bonding

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. researchgate.netnih.govrsc.org For this compound, these methods would provide clear evidence for its key structural features.

The IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. libretexts.org Another key feature would be the C-H stretching vibration of the aldehyde proton, which gives rise to a distinctive peak around 2720 cm⁻¹. libretexts.org The presence of the ether linkage (C-O-C) would be confirmed by a strong absorption band in the 1070-1150 cm⁻¹ region. The various C-H bonds of the alkyl groups would produce characteristic stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.

Raman spectroscopy, which relies on the scattering of light, would also detect these vibrational modes. The C=O stretch is typically a strong and sharp band in the Raman spectrum. The C-H stretching and bending vibrations would also be observable. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the aldehyde and ether functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1720-1740 (Strong) | 1720-1740 (Strong) |

| Aldehyde (C-H) | Stretch | ~2720 (Medium) | ~2720 (Medium) |

| Ether (C-O-C) | Asymmetric Stretch | 1070-1150 (Strong) | Weak |

| Alkyl (C-H) | Stretch | 2850-3000 (Strong) | 2850-3000 (Strong) |

| Alkyl (C-H) | Bend | 1350-1470 (Variable) | 1350-1470 (Variable) |

Mass Spectrometry (MS) in Mechanistic and Degradation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. The fragmentation pattern observed upon ionization provides valuable structural information. Key fragmentation pathways for this compound could include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the formyl radical (•CHO) or the tert-butyl ethoxy radical.

Loss of the ethoxy group: Fragmentation resulting in the loss of an ethoxy radical (•OCH₂CH₃) or an ethoxy cation.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

By meticulously analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, corroborating the findings from NMR spectroscopy. Furthermore, MS is an invaluable tool for studying the degradation of this compound under various conditions (e.g., acidic, basic, oxidative). researchgate.net By identifying the masses of the degradation products, it is possible to propose and elucidate the chemical pathways through which the molecule breaks down. researchgate.net

| m/z Value | Possible Fragment | Proposed Fragmentation Pathway |

| [M]⁺ | [C₇H₁₄O₂]⁺ | Molecular Ion |

| [M-29]⁺ | [C₆H₁₁O]⁺ | Loss of •CHO |

| [M-45]⁺ | [C₅H₉O]⁺ | Loss of •OCH₂CH₃ |

| 73 | [C₄H₉O]⁺ | Cleavage of C-C bond adjacent to carbonyl |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment in Research

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a well-suited technique for its analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to monitor the progress of reactions that produce or consume this compound. The retention time of the compound under specific chromatographic conditions (e.g., column type, temperature program) is a characteristic identifier. The peak area is proportional to the concentration, allowing for quantitative analysis. GC is also a powerful tool for determining the purity of a sample by detecting the presence of any volatile impurities.

High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or in situations where derivatization is employed, HPLC can be the method of choice. A reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would likely be effective for separating this compound from polar and nonpolar impurities. Detection can be achieved using a UV detector, as the aldehyde functionality exhibits some UV absorbance, or a more universal detector like a refractive index (RI) detector. HPLC is crucial for assessing the purity of synthesized batches and for isolating the compound for further study.

Applications of 2 Ethoxy 2 Methylpropanal in Organic Synthesis and Material Science Research

2-Ethoxy-2-methylpropanal as a Synthetic Building Block

The reactivity of the aldehyde group combined with the specific steric and electronic properties conferred by the ethoxy and methyl groups at the alpha-position makes this compound a useful building block in organic chemistry.

Alkoxyaldehydes are a class of compounds utilized in strategies for the synthesis of complex natural products. The development and application of related alkoxyaldehydes, such as this compound, are part of this synthetic approach, offering alternative and often milder reaction pathways. However, specific examples of the direct incorporation of this compound into the total synthesis of a complex natural product are not extensively detailed in the surveyed scientific literature.

The carbon atom of the aldehyde group in this compound is prochiral. In theory, this would allow it to be a substrate for asymmetric synthesis, where a chiral catalyst or auxiliary could be used to add a nucleophile to the carbonyl group, leading to the formation of a new stereocenter with a preference for one enantiomer over the other. Despite this potential, specific research findings detailing the use of this compound as a precursor in established asymmetric synthesis strategies for creating chiral molecules are not prominently featured in the available literature.

Utilization in the Synthesis of Agrochemical and Pharmaceutical Intermediates

The most clearly documented applications of this compound are in the synthesis of intermediates for the pharmaceutical industry. The compound serves as a building block for creating more complex molecules with potential therapeutic activity. lookchem.com

Patents reveal its use as a reactant in the synthesis of novel compounds intended as tyrosine kinase inhibitors, which are targeted therapies for cancer and inflammatory diseases. google.comgoogle.com For instance, this compound is used in a multi-component reaction with piperidine (B6355638) to construct a portion of a larger, biologically active molecule. google.comgoogle.com

Another documented application is in the preparation of pyrrolo[3,2-d]pyrimidin-4-one derivatives, which are investigated for their therapeutic potential. google.com In one patented synthesis, this compound is reacted with potassium bitartrate (B1229483) in refluxing water as part of the synthetic sequence. google.com These examples underscore its role as a key intermediate in medicinal chemistry and drug development.

| Target Compound Class | Application Area | Role of this compound | Reference |

|---|---|---|---|

| Tyrosine Kinase Inhibitors | Pharmaceutical | Reactant used to build a substituted pent-2-enenitrile (B12440713) structure. | google.comgoogle.com |

| Pyrrolo[3,2-d]pyrimidin-4-one Derivatives | Pharmaceutical | Starting material reacted with potassium bitartrate. | google.com |

| Heterocyclic Compounds | Agrochemical / Pharmaceutical | General building block for novel compounds. | lookchem.com |

Development of Novel Functional Materials Utilizing this compound Moieties

While this compound is listed as a potential building block in material science, detailed research on its incorporation into novel functional materials, such as polymers or electronic materials, is limited. A machine learning study focused on designing high-octane fuels identified this compound as a potential candidate based on predicted properties, but this does not constitute its use in the development of a functional material. researchgate.nettudelft.nlresearchgate.net There is no significant published research demonstrating the polymerization of this molecule or the use of its moiety to create materials with specific functions.

Derivatization Strategies for Expanding Synthetic Utility

Derivatization involves modifying a compound to change its properties or to make it suitable for a subsequent reaction. For this compound, derivatization strategies can be seen in its reactions to form more complex intermediates.

A key example is its reaction with piperidine, as documented in the synthesis of tyrosine kinase inhibitors. google.comgoogle.com This reaction transforms the aldehyde into a more complex functional group, thereby expanding its synthetic utility by incorporating a nitrogen-containing heterocycle.

Furthermore, studies on the atmospheric chemistry of ethers have examined the oxidation of related compounds. The atmospheric oxidation of ethyl tert-butyl ether (ETBE) is estimated to produce this compound, which is then subject to further atmospheric reactions. researchgate.net These subsequent reactions, such as oxidation by hydroxyl radicals, represent a form of environmental derivatization that transforms the molecule into other chemical species. researchgate.netresearchgate.net

| Reactant(s) | Resulting Moiety/Product Type | Context of Application | Reference |

|---|---|---|---|

| Piperidine | Substituted acrylonitrile (B1666552) derivative | Pharmaceutical synthesis | google.comgoogle.com |

| Hydroxyl Radical (OH) | Oxidation products (e.g., C₂H₅OC(O)CH₃) | Atmospheric Chemistry | researchgate.netresearchgate.net |

Environmental and Atmospheric Chemistry Research of 2 Ethoxy 2 Methylpropanal

Formation Pathways of 2-Ethoxy-2-methylpropanal in the Atmosphere

The presence of this compound in the atmosphere is primarily linked to the photo-oxidation of fuel oxygenates. These compounds are added to gasoline to increase its oxygen content and octane (B31449) rating, leading to more complete combustion and reduced carbon monoxide emissions.

Oxidation of Ethyl tert-Butyl Ether (ETBE) and Related Oxygenates

The principal atmospheric formation route for this compound is the oxidation of ethyl tert-butyl ether (ETBE, 2-ethoxy-2-methylpropane). ETBE is a significant fuel additive, and its widespread use leads to its release into the atmosphere through evaporation and vehicle emissions.

The atmospheric degradation of ETBE is predominantly initiated by reaction with the hydroxyl (OH) radical, a key oxidant in the troposphere. The reaction proceeds primarily through the abstraction of a hydrogen atom from the ETBE molecule. Quantum chemistry studies have shown that the most favorable sites for H-atom abstraction are from the ethoxy group (-O-CH2-CH3). researchgate.net

Specifically, the reaction of ETBE with OH radicals has multiple pathways, leading to different products. One of these pathways results in the formation of this compound. Experimental studies have determined that the atmospheric oxidation of ETBE yields this compound with a branching ratio of approximately 20%. osti.gov The other major products formed from this reaction are tert-butyl formate (B1220265) and formaldehyde (B43269), which account for about 80% of the reaction products. osti.gov

The generalized reaction scheme for the formation of this compound from ETBE oxidation is as follows:

C₂H₅OC(CH₃)₃ (ETBE) + OH → C₂H₅OC(CH₃)₂CH₂• + H₂O

The resulting radical then reacts with molecular oxygen (O₂) to form a peroxy radical, which can subsequently react to form this compound.

Atmospheric Fate and Degradation Mechanisms of this compound

Once formed in the atmosphere, this compound is subject to further chemical transformations. Its atmospheric lifetime is determined by the rates of its reactions with key atmospheric oxidants and by photolysis.

Reactions with Hydroxyl (OH) Radicals

The primary daytime loss process for this compound is expected to be its reaction with the hydroxyl (OH) radical. As an aldehyde, it contains a reactive aldehydic hydrogen atom, which is susceptible to abstraction by OH radicals. This reaction is typically fast for aldehydes.

The proposed subsequent atmospheric chemistry for this compound initiated by OH radicals leads to the formation of several other products, including carbon dioxide (CO₂), formaldehyde (HCHO), and ethyl acetate (B1210297). osti.gov

| Compound | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime (τ_OH) |

|---|---|---|

| Acetaldehyde | 1.5 x 10⁻¹¹ | ~8 days |

| Propionaldehyde | 2.0 x 10⁻¹¹ | ~6 days |

| 2-Methylbutanal | 2.68 x 10⁻¹¹ | ~4 days |

| 2-Methylpentanal | Not specified | Not specified |

Atmospheric lifetimes are calculated assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

Based on these values, the atmospheric lifetime of this compound with respect to reaction with OH radicals is expected to be on the order of a few days.

Reactions with Nitrate (B79036) (NO₃) Radicals

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) can become a significant atmospheric oxidant, particularly in polluted environments. Aldehydes are known to react with NO₃ radicals, primarily through the abstraction of the aldehydic hydrogen atom.

Photolysis Pathways of this compound

Aldehydes can absorb solar radiation in the actinic region (λ > 290 nm), leading to their photodecomposition. The photolysis of aldehydes can proceed through several pathways, including:

Radical forming channels: leading to the formation of free radicals that can participate in further atmospheric chemistry, such as ozone formation.

Stable molecule forming channels: resulting in the formation of non-radical products.

The relative importance of these pathways is determined by the photolysis quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. ucr.edunih.govresearchgate.net For many aldehydes, photolysis can be a significant daytime sink, competing with the OH radical reaction. copernicus.orgcopernicus.org The photolysis rate of this compound will depend on its absorption cross-section, the quantum yield for dissociation, and the solar actinic flux.

Modeling Atmospheric Reactivity and Chemical Mechanisms

To understand and predict the impact of this compound on air quality, its chemical reactions are incorporated into atmospheric chemical mechanisms, which are at the core of air quality models. ucdavis.eduepa.gov These models simulate the complex chemical transformations occurring in the atmosphere.

The inclusion of this compound in such models requires accurate data on its formation and degradation pathways. Specifically, the following parameters are crucial:

The branching ratio for its formation from ETBE oxidation.

Rate constants for its reactions with OH and NO₃ radicals.

Photolysis rates and quantum yields for its different dissociation channels.

This information allows for the representation of this compound within comprehensive chemical mechanisms like the Master Chemical Mechanism (MCM) or the SAPRC mechanism. These models can then be used to estimate its contribution to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA).

The modeling of this compound's atmospheric chemistry helps to:

Estimate its atmospheric lifetime and transport distance.

Quantify its impact on local and regional air quality.

Further experimental and theoretical studies are needed to refine the kinetic and mechanistic data for this compound to improve the accuracy of these atmospheric models.

Future Research Directions and Emerging Challenges for 2 Ethoxy 2 Methylpropanal Studies

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry is a paramount objective in modern chemical synthesis. A primary focus for future research on 2-Ethoxy-2-methylpropanal should be the development of synthetic routes that are both sustainable and atom-economical. wordpress.comrsc.org Traditional methods for aldehyde synthesis often involve the oxidation of primary alcohols, which can utilize stoichiometric and often hazardous oxidizing agents. organic-chemistry.orgyoutube.com

Future investigations should prioritize catalytic methods that minimize waste. One promising avenue is the direct oxidation of 2-ethoxy-2-methyl-1-propanol using molecular oxygen or hydrogen peroxide as the ultimate oxidant, paired with a recyclable, heterogeneous catalyst. This approach aligns with the principles of green chemistry by reducing the generation of toxic byproducts. researchgate.net

Another critical metric is atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. wordpress.comkccollege.ac.inlibretexts.org Addition and rearrangement reactions are inherently 100% atom-economical. kccollege.ac.in Therefore, exploring synthetic pathways that assemble this compound through such reactions would be a significant advancement. For instance, the hydroformylation of an appropriately substituted alkene could offer a direct and highly atom-economical route to the target aldehyde.

| Potential Synthetic Route | Key Advantages | Challenges to Address |

| Catalytic Aerobic Oxidation of 2-ethoxy-2-methyl-1-propanol | Uses O2 as a green oxidant; potential for high selectivity. | Catalyst development for high turnover and stability. |

| Hydroformylation of 1-ethoxy-1-methylethene | High atom economy; direct C-C and C-H bond formation. | Regioselectivity control; catalyst cost and recovery. |

| Ozonolysis of 2-ethoxy-2-methyl-1-butene | Mild reaction conditions. | Use of ozone and reductive workup reagents. |

Exploration of Novel Catalytic Transformations Involving this compound

The aldehyde functional group is a cornerstone of organic synthesis due to its versatile reactivity. wikipedia.orgmsu.edu Future research should explore novel catalytic transformations where this compound serves as a key building block. The steric hindrance provided by the quaternary center adjacent to the formyl group could lead to unique selectivity in various reactions.

Transition metal catalysis offers a vast playground for aldehyde transformations. nih.govrsc.orgnih.gov For example, rhodium- or cobalt-catalyzed hydroacylation reactions could be investigated, where this compound adds across an alkene or alkyne to form ketones. The development of enantioselective variants of such reactions would be of particular interest for the synthesis of chiral molecules.

Furthermore, the use of this compound in multicomponent reactions, catalyzed by organocatalysts or metal complexes, could provide rapid access to complex molecular architectures. The unique electronic and steric properties of this aldehyde could be leveraged to control the stereochemical outcome of these transformations.

| Catalytic Transformation | Potential Catalyst System | Anticipated Product Class |

| Asymmetric Aldol (B89426) Addition | Chiral organocatalysts (e.g., proline derivatives) | β-Hydroxy aldehydes |

| Hydroacylation of Alkenes | Cationic Rh(I) complexes | Functionalized ketones |

| Reductive Amination | Transition metal catalysts (e.g., Fe, Ru) with H2 | Substituted amines |

| Wittig-type Olefination | Phosphonium ylides | Substituted alkenes |

Advanced Mechanistic Elucidation using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of in situ spectroscopic techniques to study reactions involving this compound is a critical area for future research. Techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation. pressbooks.pubopenstax.orgyoutube.comlibretexts.orglibretexts.org

For instance, in a catalytic reaction, in situ IR spectroscopy can provide valuable information about the coordination of the aldehyde to the catalyst's active site and the subsequent steps of the catalytic cycle. pressbooks.pubopenstax.orgyoutube.comlibretexts.orglibretexts.org Aldehydes exhibit a characteristic strong C=O stretching frequency in the IR spectrum, typically around 1700-1730 cm⁻¹. openstax.orglibretexts.org Shifts in this absorption band upon catalyst addition can indicate binding and activation of the carbonyl group.

Similarly, in situ NMR spectroscopy can be used to identify and characterize transient intermediates that may not be observable by conventional methods. The aldehyde proton of this compound would have a distinctive chemical shift in the ¹H NMR spectrum, typically in the range of 9-10 ppm, making it an excellent handle for mechanistic studies. libretexts.org

Deeper Computational Insights into Complex Reaction Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govmdpi.comresearchgate.netnih.govmdpi.com Future research on this compound would greatly benefit from the application of DFT calculations to elucidate complex reaction landscapes.

Computational studies can be employed to:

Model reaction pathways: By calculating the energies of reactants, transition states, and products, the most favorable reaction mechanism can be identified.

Understand catalyst-substrate interactions: DFT can provide detailed information on how this compound binds to a catalyst and how this interaction influences its reactivity.

Predict selectivity: In cases where multiple products can be formed, computational models can help predict the factors that govern chemo-, regio-, and stereoselectivity.

For example, DFT calculations could be used to investigate the transition state geometries of a catalytic asymmetric reaction involving this compound, providing insights into the origins of enantioselectivity.

| Computational Method | Research Question | Key Parameters to Calculate |

| Density Functional Theory (DFT) | Mechanism of a catalytic reaction. | Transition state energies, activation barriers. |

| Molecular Dynamics (MD) | Solvation effects on reactivity. | Solvation free energies, radial distribution functions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of catalyst-substrate bonding. | Bond critical point analysis, electron density. |

Expanding the Scope of Applications in Advanced Materials and Fine Chemicals

While specific applications for this compound are not yet established, its structure suggests potential utility in the synthesis of advanced materials and fine chemicals. mdpi.com The presence of the aldehyde group allows for its incorporation into polymers through reactions like condensation polymerization. The ethoxy and gem-dimethyl groups could impart desirable properties such as increased solubility, thermal stability, or specific mechanical characteristics to the resulting materials.

In the realm of fine chemicals, this compound could serve as a precursor to fragrances, agrochemicals, or pharmaceutical intermediates. For instance, its conversion to the corresponding alcohol, 2-ethoxy-2-methyl-1-propanol, or oxidation to 2-ethoxy-2-methylpropanoic acid would yield molecules with different functionalities and potential biological activities. The development of efficient and selective catalytic methods for these transformations, as discussed in section 8.2, is key to unlocking these potential applications.

| Potential Application Area | Derived Compound/Material | Key Structural Feature from this compound |

| Polymer Chemistry | Polyesters, Polyacetals | Aldehyde for polymerization; ethoxy and gem-dimethyl groups for property modification. |

| Fragrance Industry | Esters derived from 2-ethoxy-2-methyl-1-propanol | Branched, oxygenated structure. |

| Agrochemicals | Heterocyclic compounds derived from condensation reactions. | Aldehyde as a reactive handle for cyclization. |

Q & A

Q. What are the recommended laboratory synthesis routes for 2-Ethoxy-2-methylpropanal, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves etherification of propanal derivatives with ethoxy groups under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency .

- Catalysts : Acidic or basic catalysts (e.g., H₂SO₄ or NaOEt) optimize ether bond formation.

- Temperature : Moderate heating (60–80°C) balances reaction kinetics and side-product formation .

Validate purity via GC-MS or NMR to confirm structural fidelity .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Boiling point and density : Use ASTM-compliant distillation and pycnometry .

- Solubility : Perform phase equilibria studies in water and organic solvents (e.g., ethanol, hexane) .

- Spectroscopic analysis : Confirm molecular structure via ¹H/¹³C NMR and FT-IR for functional group identification .

Cross-reference data with PubChem or ECHA databases to address inconsistencies .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (no specific exposure limits reported; apply ALARA principles) .

- Personal protective equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular contact .

- Storage : Store in airtight containers away from oxidizers; monitor for decomposition (e.g., gas evolution) .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability in drug delivery systems?

Methodological Answer:

- Complexation studies : Evaluate drug compatibility via UV-Vis spectroscopy or isothermal titration calorimetry (ITC) to assess binding constants .

- pH stability : Conduct accelerated degradation tests across pH 3–9 to identify optimal formulation conditions .

- Long-term storage : Use lyophilization or nanoencapsulation to enhance shelf-life, validated by HPLC stability-indicating assays .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., boiling point, solubility) for this compound?

Methodological Answer:

- Source validation : Prioritize data from authoritative databases (e.g., PubChem, ECHA) over isolated studies .

- Reproducibility testing : Replicate measurements using standardized methods (e.g., ASTM D86 for boiling point) .

- Meta-analysis : Statistically aggregate historical data to identify outliers and establish consensus values .

Q. How should researchers address missing toxicological data for this compound in risk assessments?

Methodological Answer:

- Read-across approaches : Infer toxicity from structurally similar compounds (e.g., ethoxypropanals) with robust datasets .

- In vitro assays : Perform Ames tests (mutagenicity) and MTT assays (cytotoxicity) on human cell lines .

- Computational modeling : Use QSAR models to predict acute toxicity endpoints (e.g., LD₅₀) .

Q. What experimental designs are effective for analyzing by-products in this compound synthesis?

Methodological Answer:

- Chromatographic profiling : Employ GC-MS or LC-HRMS to detect trace impurities (e.g., aldehydes, ether derivatives) .

- Kinetic studies : Monitor reaction intermediates via time-resolved FT-IR or Raman spectroscopy .

- Thermodynamic analysis : Calculate Gibbs free energy changes to predict side-reaction dominance under varying temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.